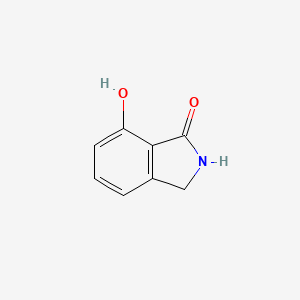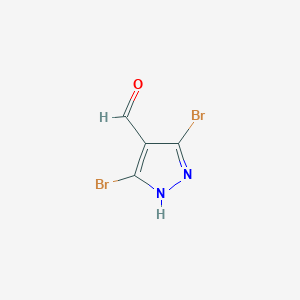
3,5-dibromo-1H-pyrazole-4-carbaldehyde
Overview
Description
3,5-dibromo-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 888484-99-9 . It has a molecular weight of 253.88 and its IUPAC name is 3,5-dibromo-1H-pyrazole-4-carbaldehyde . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 3,5-dibromo-1H-pyrazole-4-carbaldehyde involves the reaction of 3,4,5-tribromo-1H-pyrazole with BuLi in hexane, followed by the addition of DIVIF . The reaction is completed as indicated by TLC . The product is then isolated by quenching the reaction mass into ice-cold water .Molecular Structure Analysis
The InChI code for 3,5-dibromo-1H-pyrazole-4-carbaldehyde is 1S/C4H2Br2N2O/c5-3-2 (1-9)4 (6)8-7-3/h1H, (H,7,8) . The InChI key is BKUYWYXSQUOTIP-UHFFFAOYSA-N .Chemical Reactions Analysis
The 3,5-dibromo-1H-pyrazole-4-carboxylic acid was treated with trifluorosulfonic anhydride to yield sulphonate, and the bromo-benzene was treated with bromine water .Physical And Chemical Properties Analysis
3,5-dibromo-1H-pyrazole-4-carbaldehyde is a solid at room temperature . It has a melting point of 173-174°C .Scientific Research Applications
Synthesis and Biological Activities
- Design and Synthesis of Pyrazole Analogs : A study focused on designing and synthesizing new compounds starting from 3,5-dibromo-1H-pyrazole-4-carbaldehyde analogs. These compounds were evaluated for anticonvulsant and analgesic activities, showing potent results without toxicity. This highlights the potential of 3,5-dibromo-1H-pyrazole-4-carbaldehyde derivatives in medicinal chemistry (Viveka et al., 2015).
Chemical Synthesis and Analysis
- Vilsmeier-Haak Formylation : Research on the formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles using Vilsmeier-Haak led to the synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde. This study demonstrates a method for synthesizing pyrazole derivatives, crucial in organic chemistry (Attaryan et al., 2006).
Novel Compound Synthesis
- Synthesis of Functionalized 1,4-Dihydropyridines : Researchers synthesized novel 1,4-dihydropyridines with a pyrazole moiety, starting from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. This work demonstrates the versatility of pyrazole derivatives in synthesizing new chemical entities (Thakrar et al., 2012).
Antioxidant and Anti-inflammatory Properties
- Synthesis and Biological Evaluation : A series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and tested for antioxidant and anti-inflammatory activities. Some of these derivatives showed significant activity, pointing to the potential therapeutic applications of these compounds (Sudha et al., 2021).
Antimicrobial Applications
- Chitosan Schiff Bases Synthesis : Synthesis of heteroaryl pyrazole derivatives reacted with chitosan to form Schiff bases, which were then tested for antimicrobial activity against various bacteria and fungi. This study underscores the potential use of pyrazole derivatives in developing new antimicrobial agents (Hamed et al., 2020).
Crystal Structure Analysis
- Crystal Structure of Pyrazole Derivatives : The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined, providing insights into the molecular arrangements and bonding of pyrazole derivatives, which is valuable for material science and pharmaceutical applications (Xu & Shi, 2011).
Review on Synthesis and Reactions
- Comprehensive Review : A detailed review covered the synthesis, reactions, and biological activity of pyrazole-3(4)-carbaldehydes, offering a broad overview of the field and its developments (Abdel-Wahab et al., 2011).
Safety And Hazards
properties
IUPAC Name |
3,5-dibromo-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2O/c5-3-2(1-9)4(6)8-7-3/h1H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUYWYXSQUOTIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(NN=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dibromo-1H-pyrazole-4-carbaldehyde | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

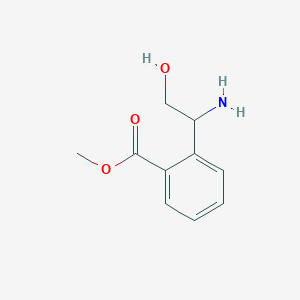
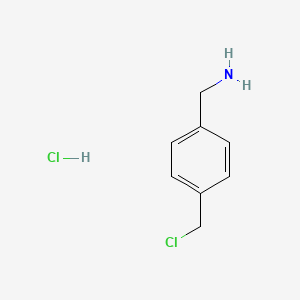

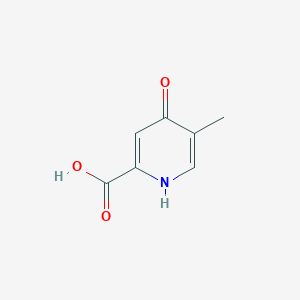
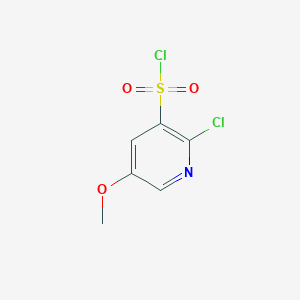


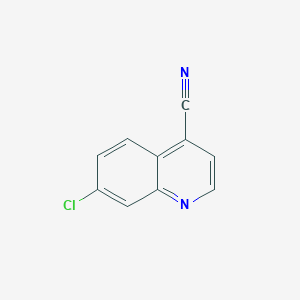
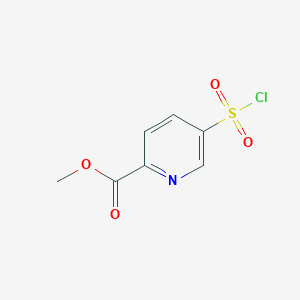


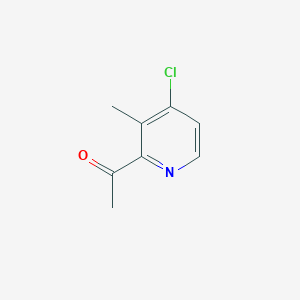
![4-Hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B1426135.png)
